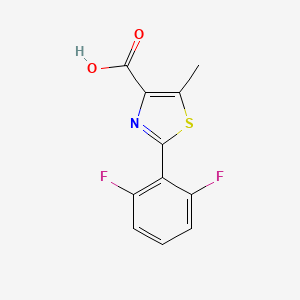

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Description

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid (CAS RN: 1017385-07-7) is a heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4 . Its molecular formula is C₁₁H₇F₂NO₂S, and it is structurally related to pharmacologically active thiazole derivatives, which are often explored for their bioactivity in drug discovery . The compound’s fluorine substituents enhance metabolic stability and membrane permeability, while the thiazole ring contributes to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHUISDHQDYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as aromatic anilides

Mode of Action

It’s known that aromatic anilides typically interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Biochemical Pathways

It’s worth noting that the compound contains a boronic acid moiety, which is often used in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The compound’s molecular weight of 1721288 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.

Biological Activity

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H5F2NO2S

- Molecular Weight : 241.22 g/mol

- CAS Number : 24278454

Thiazole derivatives like 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid often exert their biological effects through interactions with various molecular targets. They may inhibit specific enzymes or modulate receptor activity. The presence of fluorine atoms in the structure may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid have shown effectiveness against various bacterial strains. A study indicated that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Thiazoles have been investigated for their anti-inflammatory properties. Research indicates that certain thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory cytokines.

Antidiabetic Potential

In vivo studies have explored the effects of thiazole derivatives on diabetes management. For example, a related compound demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models . These findings suggest that similar compounds may possess therapeutic potential for managing type 2 diabetes mellitus (T2DM) through antioxidant and anti-inflammatory mechanisms.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that derivatives with specific substitutions on the thiazole ring exhibited enhanced bioactivity compared to traditional antibiotics .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 1.95 | High |

| Compound B | 7.81 | Moderate |

| Compound C | 15.62 | Low |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory activity of thiazole derivatives in a model of induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with biological targets, making it a candidate for drug development, particularly in treating conditions associated with inflammation and infection.

Case Study : Research indicates that thiazole derivatives exhibit anti-inflammatory properties. A study demonstrated that modifications in the thiazole ring could enhance the anti-inflammatory activity of related compounds, suggesting that 2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid may also possess similar properties .

Agrochemical Applications

The compound is being explored as a potential agrochemical agent. Its structural characteristics suggest efficacy as a pesticide or herbicide.

Data Table: Agrochemical Potential

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel thiazole derivatives with enhanced biological activities. Researchers have utilized it in various synthetic pathways to create compounds with improved pharmacological profiles.

Case Study : A recent study synthesized several derivatives of thiazoles using 2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid as a precursor. The derivatives showed increased potency against specific cancer cell lines compared to the parent compound .

Comparison with Similar Compounds

Thiazole vs. Oxazole Derivatives

The replacement of the thiazole sulfur with oxygen yields oxazole analogs. For example, 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid (CAS RN: 1357624-98-6) shares the same 2,6-difluorophenyl and carboxylic acid groups but substitutes the thiazole with an oxazole ring and a methoxy group at position 5 . Key differences include:

Structural Implications :

Functional Group Variations: Carboxylic Acid vs. Alcohol

Key differences include:

| Property | Target Carboxylic Acid | Thiazol-4-ol Derivative |

|---|---|---|

| Boiling Point (°C) | Not reported | 351.8 ± 52.0 |

| Density (g/cm³) | Not reported | 1.415 ± 0.06 |

| pKa | Not reported | 8.18 ± 0.20 |

Functional Group Impact :

Substituent Variations on the Aromatic Ring

Compounds such as 1-((2-(2,4-dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...) () and 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid () highlight the role of halogen and alkyl substitutions:

Heterocycle Diversity: Thiophene and Pyrazole Derivatives

Compounds like 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid () demonstrate the impact of heterocycle choice:

- Thiophene vs. Thiazole : Thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity and altering electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.